3-(3-ethyl-2-oxo-2,3-dihydro-1H-benzodiazol-1-yl)propanoic acid is a chemical compound characterized by its unique structure and potential applications in scientific research. It is classified under the category of benzimidazole derivatives, which are known for their diverse biological activities. The compound has garnered interest due to its potential pharmacological properties, particularly as a potassium channel inhibitor, which may have implications in treating various diseases.
This compound is identified by its molecular formula and a molecular weight of 234.25 g/mol. It is cataloged under the CAS number 878259-17-7, indicating its recognition in chemical databases for research purposes . The classification of this compound as a benzimidazole derivative places it within a larger family of compounds that exhibit various therapeutic effects, including anti-inflammatory and anti-cancer properties.
The synthesis of 3-(3-ethyl-2-oxo-2,3-dihydro-1H-benzodiazol-1-yl)propanoic acid typically involves multi-step organic reactions, including condensation and cyclization processes. While specific synthetic routes may vary, the general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The compound may participate in various chemical reactions that are typical for carboxylic acids and heterocycles:
These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with novel properties .
The mechanism of action for 3-(3-ethyl-2-oxo-2,3-dihydro-1H-benzodiazol-1-yl)propanoic acid primarily involves its role as a potassium channel inhibitor. By binding to specific sites on potassium channels, it may alter ion flow across cell membranes, leading to changes in cellular excitability and neurotransmitter release. This action can have significant implications in neurological disorders where modulation of potassium channels is beneficial .
The physical properties of 3-(3-ethyl-2-oxo-2,3-dihydro-1H-benzodiazol-1-yl)propanoic acid include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and other thermodynamic properties would require experimental determination under controlled laboratory conditions .
The primary applications of 3-(3-ethyl-2-oxo-2,3-dihydro-1H-benzodiazol-1-yl)propanoic acid lie in medicinal chemistry and pharmacological research. Its potential as a potassium channel inhibitor opens avenues for investigating treatments for conditions such as epilepsy, cardiac arrhythmias, and other disorders influenced by ion channel activity. Additionally, its unique structure may serve as a scaffold for designing new therapeutic agents with enhanced efficacy and reduced side effects .
Pharmacophore hybridization represents a sophisticated strategy for generating novel bioactive molecules by combining structural elements from distinct bioactive compounds. This approach has been successfully applied to benzimidazole-propanoyl hybrids, particularly for developing NLRP3 inflammasome inhibitors. The core benzimidazolone scaffold demonstrates exceptional versatility for strategic modifications, enabling the integration of diverse pharmacophoric elements while preserving critical molecular interactions [5].
The target compound, 3-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid (C₁₂H₁₄N₂O₃), exemplifies this approach by combining the 3-ethylbenzimidazolone heterocycle with a propanoic acid linker. Molecular hybridization strategies typically involve coupling the benzimidazolone nitrogen with carboxylic acid derivatives through flexible alkyl spacers. This specific architecture creates a bifunctional molecule: the benzimidazolone moiety provides a planar, aromatic platform capable of π-π stacking and hydrogen bonding interactions, while the propanoic acid terminus introduces acidity and hydrogen-bonding capacity, enabling interactions with basic residues in biological targets [5] [4].
Structural analogs demonstrate how minor modifications significantly alter physicochemical properties. For instance, replacing the ethyl group at the N3 position with a methyl group yields 2,3-Dihydro-3-methyl-2-oxo-1H-benzimidazole-1-propanoic acid (C₁₁H₁₂N₂O₃), reducing molecular weight by 14 Da while maintaining the essential hydrogen-bonding capabilities. Alternatively, extending the propanoic acid chain to butanoic acid, as seen in 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid, increases flexibility and alters the distance between the heterocycle and the acidic functionality [3] [4]. These subtle variations enable precise optimization of drug-target interactions, particularly for targets requiring specific spatial arrangements like the NLRP3 inflammasome's NACHT domain [5].
Table 1: Structural Analogs of Benzimidazole-Propanoyl Hybrids
Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
3-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid | C₁₂H₁₄N₂O₃ | 234.25 | N3-ethyl substitution, propanoic acid linker |
2,3-Dihydro-3-methyl-2-oxo-1H-benzimidazole-1-propanoic acid | C₁₁H₁₂N₂O₃ | 220.23 | N3-methyl substitution, propanoic acid linker |
2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid | C₁₁H₁₂N₂O₃* | 234.25 | Unsubstituted nitrogen, butanoic acid linker |
3-[7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid | C₂₀H₁₆N₂O₅ | 364.36 | Chromenone-benzimidazole hybrid, phenolic OH |
*Note: Butyric acid derivative shares molecular formula but distinct connectivity vs. ethylpropanoic variant [3] [4] [6]
Amide bond formation constitutes the pivotal step in constructing benzimidazole-propanoic acid conjugates, requiring precise control to avoid racemization, overreaction, or degradation of the sensitive benzimidazolone system. Several activation strategies have been optimized for these syntheses, each offering distinct advantages in yield, purity, and operational simplicity [5] .
HBTU/HOBt-Mediated Coupling: This method represents the gold standard for synthesizing sensitive benzimidazole amides. The synthesis of 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one derivatives exemplifies this approach. The reaction employs HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) as coupling agents, with DIPEA (diisopropylethylamine) as a non-nucleophilic base. The process involves pre-activation of the carboxylic acid component (e.g., propanoic acid derivatives) for 10-15 minutes before gradual addition of the benzimidazole-containing amine nucleophile at 0°C, followed by gradual warming to room temperature. This protocol typically achieves yields of 70-85% while minimizing epimerization, even with sterically hindered components. The key advantage lies in the formation of an active ester intermediate that reduces side reactions, though it requires anhydrous conditions and generates phosphonium salts that necessitate aqueous workups [5].
Carbonyldiimidazole (CDI) Activation: For derivatives where the HBTU/HOBt method proves too vigorous, CDI activation offers a milder alternative. This one-pot procedure involves reacting the carboxylic acid with 1.1-1.3 equivalents of CDI in dichloromethane or THF, forming the acyl imidazolide intermediate within 30-60 minutes at room temperature. Subsequent addition of the amine nucleophile (e.g., 1-(piperidin-4-yl)-benzimidazolone derivatives) facilitates amide bond formation within 2-4 hours. While generally providing slightly lower yields (65-75%) compared to HBTU/HOBt, this method eliminates racemization concerns and simplifies purification by producing only imidazole as a byproduct, which is easily removed during aqueous extraction. Its applicability is particularly notable for synthesizing analogs containing acid-sensitive functional groups [5].
Alternative Methods: Industrial-scale syntheses employ cost-effective approaches like mixed anhydride methods using isobutyl chloroformate or direct acid chloride coupling. The latter requires generating acid chlorides through oxalyl chloride or thionyl chloride treatment, followed by Schotten-Baumann conditions with aqueous sodium carbonate to buffer the liberated HCl. These methods are particularly valuable for synthesizing compounds like 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid derivatives, where scalability is prioritized .
Table 2: Comparative Analysis of Amide Bond Formation Techniques
Activation Method | Typical Yield (%) | Reaction Conditions | Advantages | Limitations |
---|---|---|---|---|
HBTU/HOBt/DIPEA | 70-85 | 0°C → RT, anhydrous DMF, 12-24h | High yields, minimal racemization | Costly reagents, salt removal required |
Carbonyldiimidazole (CDI) | 65-75 | RT, DCM/THF, 2-4h | No racemization, simple byproduct removal | Moderate yields, longer reaction times |
Acid Chloride (Schotten-Baumann) | 60-75 | 0-5°C, aqueous NaOH/org. solvent, 1-2h | Scalable, inexpensive reagents | Hydrolysis risk, limited functional group tolerance |
Mixed Anhydride | 65-80 | -20°C → 0°C, THF, 1-3h | Broad substrate compatibility | Sensitive to addition sequence |
Alkylation reactions provide a direct route for introducing diverse substituents onto the benzimidazole nitrogen atoms, enabling precise modulation of electronic and steric properties. The synthesis of 3-substituted benzimidazolone derivatives predominantly exploits the nucleophilicity of the N1 and N3 atoms, though these sites exhibit markedly different reactivity profiles [3] [4] [5].
N3-Alkylation Strategies: The 3-ethyl substituent in the target compound is typically installed through selective alkylation of the benzimidazolone precursor. This transformation employs ethylating agents like ethyl iodide or diethyl sulfate under basic conditions. Potassium carbonate (K₂CO₃) in acetone or acetonitrile proves particularly effective, facilitating reactions at reflux temperatures (60-80°C) for 12-24 hours. Sodium hydride (NaH) in anhydrous DMF provides an alternative for sterically hindered substrates, operating at 0°C to room temperature with shorter reaction times (2-6 hours). The choice of base significantly impacts regioselectivity: weaker bases like potassium carbonate favor N3-alkylation due to the higher acidity of the N3-H proton (pKa ≈ 9-10) compared to the N1-H (pKa ≈ 14-15). This regiochemical preference enables the efficient synthesis of 3-ethyl-2,3-dihydro-1H-benzimidazol-2-one as the key intermediate for subsequent N1 functionalization [4] [5].
N1-Alkylation with Haloalkylcarboxylates: The propanoic acid side chain is introduced through N1-alkylation using ethyl 3-bromopropanoate or analogous ω-bromoesters. This reaction requires careful optimization due to competing O-alkylation and dialkylation side reactions. Employing sodium hydride as a base in anhydrous DMF at 0°C followed by slow warming to room temperature provides optimal results, minimizing ester hydrolysis while achieving 65-80% yields of the N1-alkylated product. Subsequent saponification with aqueous sodium hydroxide (2.5-3M) in methanol/THF mixtures at 40-60°C quantitatively yields the target carboxylic acid. The ethyl ester intermediate serves a dual purpose: facilitating purification before hydrolysis and preventing carboxylic acid involvement during alkylation. This stepwise approach proves superior to direct alkylation with haloacids, which often suffer from poor solubility and zwitterion formation [3] [4].
Ring-Opening Considerations: Under forcing conditions or with strong nucleophiles, benzimidazolones can undergo ring-opening at the C2 carbonyl. This undesired pathway is minimized through several strategies: maintaining moderate temperatures (<80°C), avoiding concentrated strong bases, and using polar aprotic solvents (DMF, NMP) that stabilize the transition state without catalyzing decomposition. When employing sodium hydride, controlled addition rates and efficient cooling prevent local overheating that could trigger ring degradation [5].
The synthesis of benzimidazole-propanoic acid conjugates demands judicious solvent selection to balance reactivity, solubility, and heterocycle stability. Catalyst systems further enhance reaction efficiency, particularly for amidation and nucleophilic substitution steps [3] [5] [6].
Solvent Optimization: The benzimidazolone core exhibits limited solubility in non-polar solvents but may degrade under strongly acidic or basic aqueous conditions. This necessitates carefully tailored solvent systems:
Catalyst Systems: Lewis acid catalysts significantly impact the efficiency of key transformations:
Table 3: Solvent Systems for Key Synthetic Transformations
Reaction Type | Optimal Solvent System | Temperature Range | Reaction Time | Key Considerations |
---|---|---|---|---|
N3-Alkylation (K₂CO₃) | Acetonitrile | 60-82°C (reflux) | 12-24h | Avoids hydrolysis, good solubility |
N1-Alkylation (NaH) | Anhydrous DMF or THF | 0°C → RT | 2-6h | Moisture exclusion critical |
Amide Coupling (HBTU/HOBt) | Anhydrous DMF | 0°C → RT | 12-24h | Minimizes racemization |
Ester Saponification | MeOH/H₂O (3:1) or THF/H₂O (3:1) | 40-60°C | 2-4h | Controlled base addition prevents degradation |
Ring Formation | Toluene/ethanol (4:1) | 80-100°C | 8-12h | Azeotropic water removal enhances yield |
Green Chemistry Approaches: Recent developments focus on solvent reduction through mechanochemical methods (ball milling) and continuous flow processes. Flow chemistry proves particularly advantageous for the exothermic N-alkylation steps, enabling precise temperature control and reduced reaction times. Solvent-free conditions using catalytic potassium hydroxide on alumina have shown promise for small-scale N-alkylations, eliminating solvent waste while maintaining yields comparable to traditional methods [3] .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7